molecular formula C11H13NO2S B14618473 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- CAS No. 59484-83-2

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl-

Cat. No.: B14618473
CAS No.: 59484-83-2
M. Wt: 223.29 g/mol
InChI Key: LPQZOVNOMLZSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- typically involves the reaction of 6,7-dimethoxy-2H-1,3-benzothiazine with dimethyl acetylenedicarboxylate in aqueous methanol. This reaction yields unexpected heterocyclic structures . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of common reagents and solvents, along with optimization of reaction conditions, can facilitate the transition from laboratory to industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dimethyl Acetylenedicarboxylate: Used in cycloaddition reactions.

    Aqueous Methanol: Common solvent for reactions involving this compound.

Major Products Formed

The major products formed from the reactions of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- include various heterocyclic compounds with unique structures .

Scientific Research Applications

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- involves its interaction with various molecular targets. The compound’s structure allows it to participate in cycloaddition and substitution reactions, leading to the formation of new chemical entities. These interactions can affect biological pathways and enzyme activities, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine: Another isomer with a different ring structure.

    Benzothiazole: Contains a similar benzene-thiazole ring system but lacks the methoxy and methyl groups.

Uniqueness

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is unique due to the presence of methoxy groups at the 6 and 7 positions and a methyl group at the 4 position.

Properties

CAS No.

59484-83-2

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-2H-1,3-benzothiazine

InChI

InChI=1S/C11H13NO2S/c1-7-8-4-9(13-2)10(14-3)5-11(8)15-6-12-7/h4-5H,6H2,1-3H3

InChI Key

LPQZOVNOMLZSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NCSC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.